molecular formula C9H8Cl2O3 B128277 2-(2,6-Dichlorophenoxy)propanoic acid CAS No. 25140-90-3

2-(2,6-Dichlorophenoxy)propanoic acid

Cat. No. B128277
CAS RN: 25140-90-3
M. Wt: 235.06 g/mol
InChI Key: JTSKVVDMNKQPAO-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenoxy)propanoic acid is a chlorinated phenoxy compound that is structurally related to several other compounds studied in the provided papers. While the exact compound is not directly studied, related compounds such as 2,4,6-trichlorophenol , ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate , 2-(2-chlorophenoxy)propanoic acid , and others have been investigated for their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves the attachment of a phenoxy group to a propanoic acid backbone. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and confirmed using various spectroscopic techniques . The synthesis process is crucial for ensuring the purity and functionality of the compound, which can be used for applications such as insect growth regulation .

Molecular Structure Analysis

The molecular structure of chlorophenoxy compounds has been extensively studied using techniques like vibrational circular dichroism (VCD), FT-IR, NMR, and crystallography. For example, the absolute configuration of chiral alpha-aryloxypropanoic acids was determined using VCD . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid provided insights into the hydrogen bonding and side-chain conformation . Similarly, the structure of optically active 2-(4-chlorophenoxy)propionic acid was determined, revealing a catemer motif in its crystal form .

Chemical Reactions Analysis

The degradation and transformation of chlorophenoxy compounds under various conditions have been studied to understand their environmental fate and potential for detoxification. For instance, the degradation of 2,4,6-trichlorophenol by sulfate radicals led to the formation of several chlorinated products . Photochemical studies of dichlorprop showed complex behavior with the formation of multiple photoproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenoxy compounds are influenced by their molecular structure. Computational methods such as DFT have been used to calculate molecular geometry, vibrational frequencies, and other properties . These studies help in understanding the reactivity, stability, and interactions of the compounds with biological targets or environmental components.

Scientific Research Applications

Herbicidal Efficacy and Selectivity

2-(2,6-Dichlorophenoxy)propanoic acid, often referenced in studies as dichlorprop, demonstrates significant herbicidal efficacy. In particular, it has been used for controlling wild oat in wheat cultivation, exhibiting selective toxicity. This selectivity is attributed to its function as a strong auxin antagonist, a type of plant growth regulator (Shimabukuro et al., 1978). Additionally, diclofop, a metabolite of dichlorprop, has been found to inhibit root growth in specific plants, suggesting a multi-faceted mode of action (Khodayari et al., 1983).

Environmental Behavior and Safety

Research has also focused on the environmental behavior and safety of dichlorprop. A study evaluating the exposure of forestry workers to dichlorprop highlighted the importance of safety measures in limiting herbicide absorption (Lavy et al., 1987). The interaction of dichlorprop with other environmental factors, such as acid rain, has also been explored. One study found that acid rain can intensify the herbicidal effects of dichlorprop and lead to additive rather than synergistic effects on plants (Larsen, 1985).

Analytical Techniques and Residue Analysis

Dichlorprop has been a subject of interest in analytical chemistry, particularly in the development of methods for detecting its residues. Techniques such as capillary liquid chromatography have been used to analyze dichlorprop in various samples, including environmental and biological matrices (Rosales-Conrado et al., 2008). This focus on residue analysis is crucial for ensuring compliance with environmental regulations and understanding the persistence of dichlorprop in ecosystems.

Biodegradation and Environmental Remediation

Finally, the biodegradation of dichlorprop has been studied, with certain bacterial strains identified as capable of utilizing dichlorprop as a carbon source. This research is critical for developing bioremediation strategies for environments contaminated with phenoxyalkanoic acid herbicides (Zhang et al., 2020).

Safety And Hazards

When handling “2-(2,6-Dichlorophenoxy)propanoic acid”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2,6-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSKVVDMNKQPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948003
Record name 2-(2,6-Dichlorophenoxy)propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenoxy)propanoic acid

CAS RN

25140-90-3
Record name 2-(2,6-Dichlorophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25140-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenoxy-alpha-propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025140903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-Dichlorophenoxy)propanoato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dichlorophenoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DICHLOROPHENOXY-.ALPHA.-PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC5DE0C9OD
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Tengeiji
Number of citations: 2

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